molecular formula C21H17ClN2O3S2 B2970669 Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 687565-39-5

Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2970669
CAS No.: 687565-39-5
M. Wt: 444.95
InChI Key: HKKVHSRVDCUJAG-UHFFFAOYSA-N
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Description

Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a tetrahydrobenzene ring. Key structural elements include:

  • A 4-chlorophenyl substituent at position 3 of the pyrimidine ring.
  • A thioacetate group linked via a sulfur atom at position 2.

This scaffold is of interest in medicinal chemistry due to its similarity to kinase inhibitors and anti-inflammatory agents. Structural analogs often vary in substituents, ring saturation, or functional groups, which influence physicochemical properties and biological activity .

Properties

IUPAC Name

benzyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S2/c22-15-6-8-16(9-7-15)24-20(26)19-17(10-11-28-19)23-21(24)29-13-18(25)27-12-14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKVHSRVDCUJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core with a benzyl and a chlorophenyl substituent. The presence of the thioacetate group enhances its biological activity by influencing its interactions with biological targets.

Research indicates that this compound exhibits antitumor properties by targeting various cellular pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it may inhibit thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .
  • Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to increased cell death. This is particularly relevant in the context of various cancer types where apoptosis resistance is common.
  • Antimicrobial Activity : Preliminary studies suggest that it may also possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Pathway Effect Reference
AntitumorTrxR and apoptosis pathwaysInduces cell death in cancer
AntimicrobialVarious bacterial strainsInhibitory effects observed
Enzyme inhibitionKey metabolic enzymesDisruption of cancer metabolism

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines (e.g., Mia PaCa-2 and PANC-1), this compound demonstrated potent cytotoxic effects. The compound was effective at low micromolar concentrations and showed a dose-dependent response .
  • Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited moderate antimicrobial activity. The disk diffusion method indicated zones of inhibition comparable to standard antibiotics .

Scientific Research Applications

Unfortunately, the search results provided do not contain specific information on the applications of the compound "Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate". However, the search results do offer some related information regarding similar compounds and their applications, which may provide some context.

Here's what can be gathered from the search results:

  • Thieno-pyrimidines as CDK4 inhibitors: Research has been conducted on thieno-pyrimidine derivatives as CDK4 inhibitors . One study identified a compound, St.33, which induced cell cycle arrest at the G1 to S phase transition and formed hydrogen bonds with Val96 and Asp99 amino acids within the CDK4 pocket .
  • Pyrrolo-pyrimidines as anticancer agents: Pyrrolo-pyrimidines have demonstrated anticancer activities, with some compounds showing promising results against various cancer cell lines . These compounds can downregulate CDK4 and BcL2, and arrest the cell cycle at the G1/S phase .
  • Pyrazolo-pyrimidines as CDK2 inhibitors: Pyrazole compounds, including pyrazolo-pyrimidine analogs, have shown anticancer effects and inhibitory activity against CDK2/cyclin E . Some derivatives have demonstrated potent activity against cancer cell lines while being non-toxic to normal cells .
  • Chemical Similarity: One search result lists a chemical compound with a similar structure, "2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETIC ACID" .

Comparison with Similar Compounds

Structural Analogues in the Thieno[3,2-d]pyrimidine Family

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Structural Features Biological Activity Synthesis Highlights Physical Properties References
Target Compound 4-Chlorophenyl, thioacetate-benzyl ester Not explicitly reported (inference: kinase inhibition) Likely involves SN2 thiol substitution (see analog methods) Unreported (analogs: m.p. ~139°C)
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (267) 2-Methoxyphenyl, methylthio, fluorophenyl CK1δ inhibitor (IC50 = 11 nM) DMF/Et3N-mediated coupling; flash chromatography m.p. 139°C, Mr 632.75
3-Benzoyl-2-hydrazono-4-oxo-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (6c) Benzoyl, hydrazono, thieno[2,3-d]pyrimidine Unreported (potential antimicrobial) Lithium hydroxide-mediated hydrolysis in THF-MeOH-H2O Unreported
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Morpholine, methanesulfonyl-piperazine Kinase inhibition (e.g., PI3K/mTOR) Piperazine-morpholine functionalization High solubility due to sulfonyl group

Key Structural Differences and Implications

Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidine core differs from thieno[2,3-d]pyrimidine (e.g., 6c) in sulfur position, altering electronic density and binding affinity . Morpholine and piperazine substituents () enhance solubility and target engagement in kinase inhibitors, unlike the target’s benzyl ester .

Substituent Effects :

  • The 4-chlorophenyl group in the target compound may confer higher metabolic stability compared to 4-fluorophenyl () due to chlorine’s stronger electron-withdrawing effect .
  • Thioacetate-benzyl ester vs. methylthio (): The former’s ester group allows prodrug strategies, while methylthio offers simpler metabolic pathways .

Triethylamine/DMF-mediated coupling () is critical for introducing thioether linkages in analogs .

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